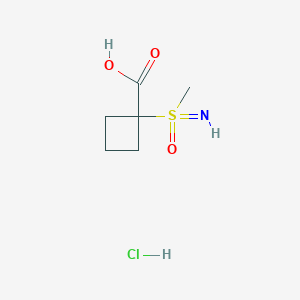
1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, a [2 + 2] cycloaddition of terminal alkenes with allenoates enables a rapid synthesis of 1,3-substituted cyclobutanes in high yield under simple and robust reaction conditions . A diverse range of unsymmetrical tri- and tetrasubstituted cyclobutane structures can be produced in good yields and excellent diastereoselectivities using an efficient [2+2] heterodimerization of dissimilar acyclic enones upon visible light irradiation in the presence of a ruthenium (II) photocatalyst .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride has been involved in various synthetic and chemical reactions, demonstrating its utility in the preparation of complex molecular structures. For instance, the addition of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes introduces nitrogen nucleophiles at specific positions of the derived cyclobutane, even when a carboxyl derivative is present, indicating a pathway to α-amino cyclobutane carboxylic acids which can be transformed further into diacids via carbonylation α to the sulfone and reduction (Gaoni, 1988). Additionally, the synthesis of four-, five-, and six-membered cyclic ketones using methyl methylthiomethyl sulfoxide demonstrates the versatile applications of related compounds in synthesizing cycloalkanones, with specific procedures for substituted cyclobutanones among others (Ogura et al., 1984).
Asymmetric Synthesis
The compound has also been used in the enantioselective synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, which were prepared in high enantiomeric excess, showcasing the potential of utilizing such structures in the asymmetric synthesis of amino acids that could be pivotal in drug development and chemical research (Gauzy et al., 2004).
Molecular Rearrangements
A notable reaction involving a similar sulfoximide in the presence of a carboxylic acid highlighted an interesting rearrangement that includes a novel methyl group transfer. This type of chemical behavior underscores the potential of 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride and related compounds in studying and facilitating unique molecular rearrangements (Barnes et al., 1979).
Crystal Structure and Spectral Properties
Research into the crystal structure and spectral properties of new sulfonamide derivatives has provided insights into the hydrogen bonding and molecular arrangement of similar compounds, which could be relevant for understanding the physical chemistry of 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride derivatives (Danish et al., 2021).
Tumor Detection and Imaging
The synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acids (FMACBC) has illustrated the potential use of cyclobutane derivatives in tumor detection and imaging, demonstrating the applications of such compounds in medical diagnostics and research (Martarello et al., 2002).
Propiedades
IUPAC Name |
1-(methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S.ClH/c1-11(7,10)6(5(8)9)3-2-4-6;/h7H,2-4H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHGANFOEPVXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1(CCC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2779117.png)


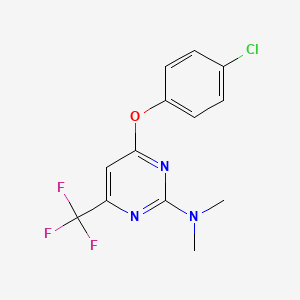
acetic acid](/img/structure/B2779126.png)
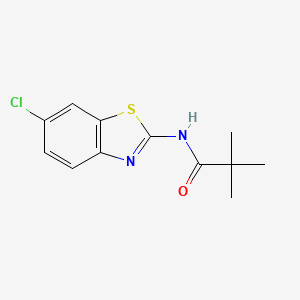
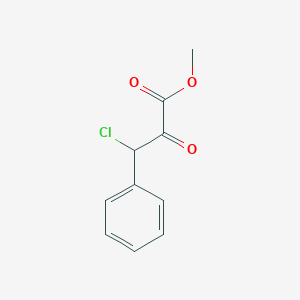
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2779130.png)

![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B2779134.png)

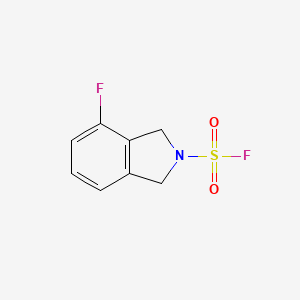

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylphthalazin-1-one](/img/structure/B2779140.png)